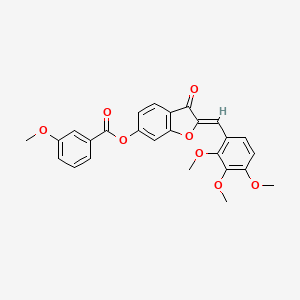

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

描述

This compound belongs to the benzofuran-derived family, characterized by a dihydrobenzofuran core substituted with a benzylidene group and an ester moiety. The (Z)-configuration denotes the spatial arrangement of the substituents around the double bond in the benzylidene fragment.

属性

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-17-7-5-6-16(12-17)26(28)33-18-9-10-19-21(14-18)34-22(23(19)27)13-15-8-11-20(30-2)25(32-4)24(15)31-3/h5-14H,1-4H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVUIVUHZKFSKH-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification techniques employed in the industrial setting.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry :

- The compound has been investigated for its potential antioxidant and anti-inflammatory properties. Research indicates that compounds with similar structures often exhibit significant pharmacological properties due to their intricate designs.

- It has shown promise in inhibiting certain enzymes involved in cell proliferation, suggesting potential anticancer applications.

-

Synthesis of Derivatives :

- This compound serves as a precursor in the synthesis of various derivatives that possess enhanced biological activities. For instance, derivatives have been synthesized for evaluation as anti-inflammatory and antimicrobial agents.

- Biological Activity Studies :

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant properties of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate found that it effectively scavenged free radicals in vitro. The results suggested that the presence of multiple methoxy groups significantly enhances its antioxidant capacity compared to similar compounds lacking these groups.

Case Study 2: Anticancer Potential

Research on the anticancer effects of this compound indicated that it could inhibit the growth of certain cancer cell lines through modulation of apoptotic pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cell death in treated cells.

作用机制

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate involves its interaction with molecular targets such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt critical cellular processes, leading to the inhibition of cancer cell growth and proliferation .

相似化合物的比较

Structural Variations

The compound’s closest analogs differ in the substitution patterns of the benzylidene group and the ester moiety. Key examples include:

| Compound Name | Benzylidene Substituents | Ester Group | Key Structural Differences |

|---|---|---|---|

| (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate (Target) | 2,3,4-trimethoxy | 3-methoxybenzoate | Reference compound |

| Methyl {[3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl]oxy}acetate | 2,3,4-trimethoxy | Methyl oxyacetate | Ester replaced with smaller, flexible oxyacetate |

| (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate | 3,4,5-trimethoxy | 2,6-dimethoxybenzoate | Methoxy groups shifted to 3,4,5 positions on benzylidene; ester has dual methoxy substituents |

| (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate | 2,4,5-trimethoxy | Methanesulfonate | Sulfonate ester; altered methoxy positions on benzylidene |

Physicochemical Properties

- Lipophilicity : The target compound’s logP is predicted to be higher than methanesulfonate analogs () but lower than 2,6-dimethoxybenzoate derivatives () due to fewer electron-withdrawing groups.

- Solubility : Methoxy-rich benzylidene groups (e.g., 3,4,5-trimethoxy in ) may reduce aqueous solubility compared to the target’s 2,3,4-substitution.

- Stereochemical Stability : The (Z)-configuration in all analogs ensures consistent spatial orientation, critical for intermolecular interactions.

生物活性

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its structure, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.4 g/mol. The compound features a benzofuran core with multiple methoxy groups, which enhance its solubility and reactivity.

Key Structural Features

| Feature | Description |

|---|---|

| Benzofuran Core | Provides a scaffold for biological activity |

| Trimethoxy Substituents | Enhance solubility and reactivity |

| Carboxylate Group | Influences pharmacokinetics and bioactivity |

Synthesis Methods

The synthesis of this compound typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic conditions. Common catalysts include piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of starting materials.

Synthetic Route Overview

- Condensation Reaction : Combine 2,3,4-trimethoxybenzaldehyde with a benzofuran derivative.

- Catalysis : Use piperidine or pyridine as catalysts.

- Reflux Conditions : Maintain temperature to promote reaction completion.

- Purification : Employ recrystallization or chromatography for purification.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antioxidant Activity

Compounds with similar structures have shown significant antioxidant properties. The presence of multiple methoxy groups is believed to enhance radical scavenging activity.

Anti-inflammatory Effects

Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for anti-inflammatory drug development.

Anticancer Potential

Preliminary studies indicate cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

The compound's interaction with specific molecular targets such as enzymes and receptors is crucial for its biological effects. It may modulate these targets to exert therapeutic effects.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that derivatives of benzofuran exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Research : In vitro studies revealed that compounds similar to (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) significantly reduced TNF-alpha levels in macrophages .

- Cytotoxicity Assays : Research on related compounds indicated IC50 values in the low micromolar range against several cancer cell lines .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | High radical scavenging activity | |

| Anti-inflammatory | Inhibition of COX-2 and cytokines | |

| Anticancer | Cytotoxic effects on cancer cell lines |

常见问题

Q. What synergistic effects are observed when combined with other bioactive agents?

- Methodological Answer : Test combinations with known microtubule disruptors (e.g., combretastatin A-4 analogs) using Chou-Talalay synergy analysis (CompuSyn software). Isobolograms and combination indices (CI < 1) quantify synergy. Mechanistic studies (e.g., tubulin polymerization assays) clarify additive vs. synergistic modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。